molecular formula C10H5BrClNO2 B2954083 5-Bromo-1-chloroisoquinoline-3-carboxylic acid CAS No. 1603612-29-8

5-Bromo-1-chloroisoquinoline-3-carboxylic acid

Cat. No. B2954083
CAS RN: 1603612-29-8
M. Wt: 286.51
InChI Key: YCCXGKHONFJVHM-UHFFFAOYSA-N
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Description

5-Bromo-1-chloroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5BrClNO2 . It has a molecular weight of 286.51 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-Bromo-1-chloroisoquinoline-3-carboxylic acid is 1S/C10H5BrClNO2/c11-7-3-1-2-5-6 (7)4-8 (10 (14)15)13-9 (5)12/h1-4H, (H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-1-chloroisoquinoline-3-carboxylic acid is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 286.51 .

Scientific Research Applications

Novel Synthesis Methods

5-Bromo-1-chloroisoquinoline-3-carboxylic acid and its derivatives are obtained through novel synthesis procedures, such as the one described by Raveglia et al. (1997), where 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids are synthesized through the Sandmeyer reaction. This process involves creating an amino intermediate and then replacing the amino group with chlorine or bromine, demonstrating a new way to synthesize halogenated carboxylic acids (Raveglia et al., 1997).

Photolabile Protecting Groups

The photolabile properties of brominated hydroxyquinoline derivatives, such as those related to 5-Bromo-1-chloroisoquinoline-3-carboxylic acid, are explored by Fedoryak and Dore (2002). They found that 8-bromo-7-hydroxyquinoline (BHQ) exhibits greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it valuable as a caging group for biological messengers (Fedoryak & Dore, 2002).

Fluorescent Brightening Agents

Derivatives of 5-Bromo-1-chloroisoquinoline-3-carboxylic acid are being studied for their potential use as fluorescent brightening agents. Rangnekar and Shenoy (1987) researched the synthesis of 2-aryl-6-substituted quinolines from 5-bromoisatin, leading to the exploration of these compounds in brightening applications (Rangnekar & Shenoy, 1987).

Antiproliferative Activity

The ruthenium(II)–arene complexes, incorporating derivatives of isoquinoline-3-carboxylic acid, have been studied for their antiproliferative activity in tumor cell lines. Ivanović et al. (2014) investigated these complexes and found significant cytotoxic activity in various tumor cells, highlighting the potential of these compounds in cancer research (Ivanović et al., 2014).

Bio-reductively Activated Prodrug Systems

5-Bromo-1-chloroisoquinoline-3-carboxylic acid derivatives are explored as prodrug systems. Parveen et al. (1999) demonstrated the use of a 2-nitroimidazol-5-ylmethyl unit for developing prodrugs that release drugs in hypoxic tissues, indicating its potential in targeted drug delivery (Parveen et al., 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-1-chloroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-7-3-1-2-5-6(7)4-8(10(14)15)13-9(5)12/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCXGKHONFJVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C(=C1)Br)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-chloroisoquinoline-3-carboxylic acid

CAS RN

1603612-29-8
Record name 5-bromo-1-chloroisoquinoline-3-carboxylic acid
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